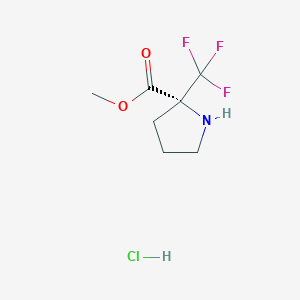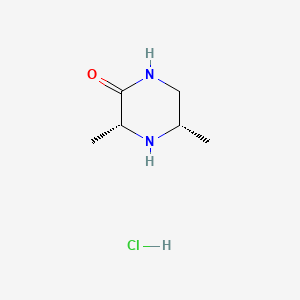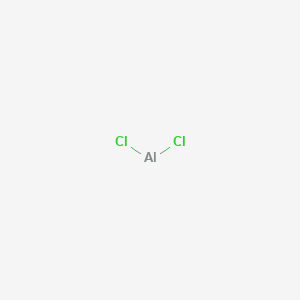
4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine is a complex organic compound characterized by its unique structure, which includes chloro, iodo, methoxybenzyl, and methylpyridin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridin-2-amine core. The introduction of chloro and iodo groups is achieved through halogenation reactions, while the methoxybenzyl groups are added via nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amines.
Scientific Research Applications
4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyrimidin-2-amine
- 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-3-amine
Uniqueness
4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22ClIN2O2 |
|---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
4-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-6-methylpyridin-2-amine |
InChI |
InChI=1S/C22H22ClIN2O2/c1-15-22(24)20(23)12-21(25-15)26(13-16-4-8-18(27-2)9-5-16)14-17-6-10-19(28-3)11-7-17/h4-12H,13-14H2,1-3H3 |
InChI Key |
DZGWPHPLBCJKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


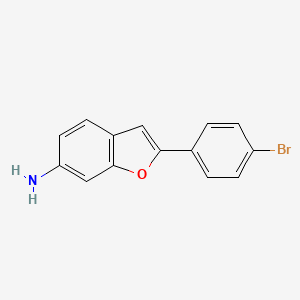

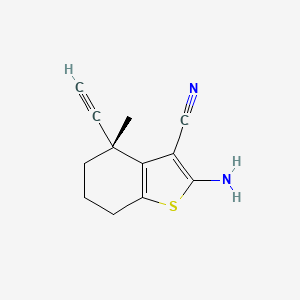


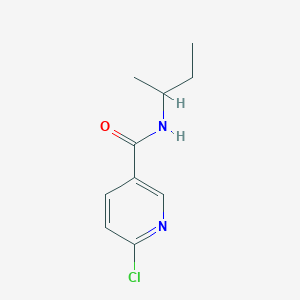
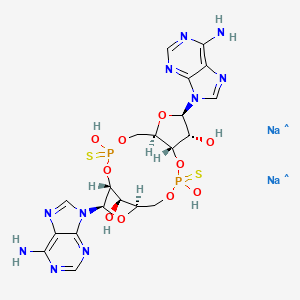
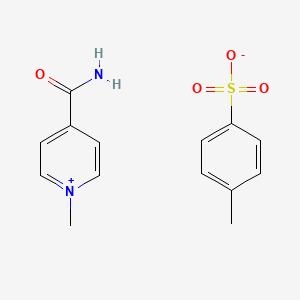
![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
